Home > Products > Screening Compounds P13700 > Amoxicillin clavulanate
Amoxicillin clavulanate -

Amoxicillin clavulanate

Catalog Number: EVT-10885287
CAS Number:
Molecular Formula: C24H28N4O10S
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amoxicillin Clavulanate is a penicillin.
Overview

Amoxicillin clavulanate is a combination of the semisynthetic antibiotic amoxicillin and the beta-lactamase inhibitor potassium clavulanate. This compound is commonly used in clinical settings to treat various bacterial infections, particularly those caused by organisms that produce beta-lactamase, which can render many antibiotics ineffective. The combination enhances the efficacy of amoxicillin by preventing its degradation by beta-lactamase enzymes, thus broadening its spectrum of activity against resistant bacteria.

Source

Amoxicillin is derived from penicillin and was first introduced in the 1970s. It is synthesized from 6-aminopenicillanic acid, which is obtained from penicillin G. Potassium clavulanate is produced through fermentation processes using the bacterium Streptomyces clavuligerus. This compound was developed to combat bacterial resistance to penicillins.

Classification

Amoxicillin clavulanate falls under the category of antibacterial agents, specifically within the penicillin class of antibiotics. It is classified as a combination drug, which combines a penicillin antibiotic with a beta-lactamase inhibitor.

Synthesis Analysis

Methods

The synthesis of amoxicillin clavulanate involves several steps:

  1. Synthesis of Amoxicillin: Amoxicillin is synthesized by modifying penicillin G through a series of chemical reactions that involve acylation and deacylation processes.
  2. Production of Clavulanic Acid: Potassium clavulanate is produced via fermentation of Streptomyces clavuligerus, followed by extraction and purification processes.
  3. Combination: The final step involves mixing the two compounds in specific ratios (commonly 8:1) to form the stable combination used in pharmaceutical formulations.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of both components. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process and validate the quality of the final product .

Molecular Structure Analysis

Structure

Amoxicillin has a molecular formula of C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S, while potassium clavulanate has a molecular formula of C8H8N2O5KC_{8}H_{8}N_{2}O_{5}K. The structures can be represented as follows:

  • Amoxicillin:
    • Contains a beta-lactam ring fused to a thiazolidine ring with a hydroxyl group and an amino group on its side chain.
  • Potassium Clavulanate:
    • Features a similar beta-lactam structure but includes additional functional groups that allow it to inhibit beta-lactamase enzymes.

Data

  • Molecular Weight:
    • Amoxicillin: 365.4 g/mol
    • Potassium Clavulanate: 237.3 g/mol
  • Solubility:
    • Amoxicillin is soluble in water, while potassium clavulanate exhibits moderate solubility.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving amoxicillin clavulanate occurs when it interacts with bacterial cell walls:

  1. Mechanism of Action: Amoxicillin binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis.
  2. Beta-Lactamase Inhibition: Potassium clavulanate irreversibly binds to beta-lactamase enzymes, preventing them from hydrolyzing amoxicillin.

Technical Details

The effectiveness of this combination against resistant strains can be attributed to the dual action where amoxicillin disrupts cell wall integrity while clavulanate protects it from enzymatic degradation .

Mechanism of Action

Process

The mechanism through which amoxicillin clavulanate exerts its antibacterial effects involves:

  1. Inhibition of Cell Wall Synthesis: Amoxicillin interferes with the transpeptidation process during bacterial cell wall formation.
  2. Beta-Lactamase Inhibition: Clavulanic acid inhibits various beta-lactamases, thereby preserving the activity of amoxicillin against resistant strains.

Data

Studies have shown that combinations containing amoxicillin and potassium clavulanate are effective against a wide range of pathogens, including Escherichia coli and Staphylococcus aureus, which often produce beta-lactamases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as tablets or oral suspension.
  • Stability: The stability of amoxicillin clavulanate can be affected by temperature and humidity; thus, it should be stored in controlled conditions.

Chemical Properties

  • pH Range: The optimal pH for stability is generally around neutral (pH 7).
  • Solubility: Both components are soluble in water, facilitating their use in liquid formulations.

Relevant analytical techniques such as HPLC have been developed for quality control and stability testing .

Applications

Scientific Uses

Amoxicillin clavulanate is widely used in clinical practice for treating various infections, including:

  • Respiratory Tract Infections: Effective against pneumonia and bronchitis caused by resistant bacteria.
  • Urinary Tract Infections: Used for infections caused by Escherichia coli and other pathogens.
  • Skin and Soft Tissue Infections: Treats infections where beta-lactamase-producing organisms are involved.

In addition to its therapeutic applications, ongoing research continues to explore its efficacy against emerging resistant strains and its potential use in combination therapies .

Introduction to Amoxicillin Clavulanate: Historical Context and Rationale for Combination Therapy

Evolution of β-Lactam Antibiotics and Emergence of Resistance

The discovery of benzylpenicillin in the 1920s launched the β-lactam antibiotic era, revolutionizing infectious disease treatment. Penicillin’s bactericidal mechanism involves irreversible binding to penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls. By inhibiting transpeptidation reactions, penicillin disrupts cell wall synthesis, causing osmotic lysis and cell death. This mechanism proved exceptionally effective against Gram-positive pathogens like Streptococcus pyogenes and penicillin-susceptible Staphylococcus aureus [4].

However, bacterial resistance emerged rapidly, with β-lactamase enzymes posing the most significant threat. These enzymes hydrolyze the β-lactam ring, the core structural component conferring antibacterial activity. By the 1970s, β-lactamase production had become widespread:

  • Staphylococcal Resistance: Mediated primarily by plasmid-encoded penicillinases (e.g., PC1), rendering early penicillins ineffective against approximately 80% of Staphylococcus aureus isolates [4].
  • Gram-Negative Challenges: Chromosomal (e.g., AmpC in Enterobacter cloacae) and plasmid-mediated (e.g., TEM-1 in Escherichia coli) β-lactamases expanded resistance spectra, compromising aminopenicillins like ampicillin and amoxicillin [2] [4].

Amoxicillin, introduced in 1972, offered broader Gram-negative coverage than earlier penicillins but remained vulnerable to hydrolysis. Resistance rates soared, particularly among Haemophilus influenzae, Moraxella catarrhalis, and Enterobacteriaceae, severely limiting clinical utility. This resistance crisis underscored the urgent need for innovative approaches to preserve β-lactam efficacy [1] [4].

Table 1: Key Bacterial Resistance Mechanisms Against β-Lactam Antibiotics

Resistance MechanismRepresentative Enzymes/GenesImpact on Amoxicillin
Staphylococcal β-lactamasesPC1, BlaZHigh-level resistance (90%+ isolates)
Plasmid-mediated TEM enzymesTEM-1, TEM-2Resistance in Enterobacteriaceae (e.g., E. coli)
Chromosomal AmpC β-lactamasesInducible AmpC (Enterobacter spp.)Resistance via hyperproduction
Extended-spectrum β-lactamases (ESBLs)TEM-3, SHV-2Hydrolysis of oxyimino-cephalosporins

Development of Clavulanic Acid as a β-Lactamase Inhibitor: Mechanistic Rationale

Clavulanic acid, isolated from Streptomyces clavuligerus in 1972, represented a breakthrough as the first clinically viable β-lactamase inhibitor. Unlike antibiotics, clavulanic acid possesses minimal intrinsic antibacterial activity. Its value lies in irreversible "suicide" inhibition of Ambler class A β-lactamases through a multi-step mechanism:

  • Competitive Binding: The β-lactam ring of clavulanic acid binds to the enzyme’s active site serine residue [3] [7].
  • Acylation: Formation of a stable acyl-enzyme intermediate.
  • Structural Rearrangement: Ring opening and tautomerization lead to permanent enzyme inactivation via decarboxylation or hydrolysis [1] [5].

This inhibition protects co-administered amoxicillin from degradation. Crucially, clavulanate’s spectrum covers clinically significant β-lactamases:

  • Staphylococcal penicillinases: Restores amoxicillin activity against >90% of Staphylococcus aureus isolates [1].
  • Plasmid-mediated TEM-1/TEM-2 and SHV-1: Common in Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae [2] [7].
  • Chromosomal enzymes of Moraxella catarrhalis and Bacteroides fragilis [3].

Amoxicillin was selected as the companion β-lactam due to its superior oral bioavailability (>80% absorption), safety profile, and broad spectrum against streptococci, enterococci, Listeria, and Gram-negatives. Combining amoxicillin (250–500 mg) with a fixed dose of clavulanic acid (125 mg) in a 4:1 or 7:1 ratio preserved amoxicillin pharmacokinetics while optimizing β-lactamase inhibition [1] [10]. Marketed as Augmentin® (UK, 1981; US, 1984), this combination extended amoxicillin’s utility to β-lactamase-producing pathogens, reducing reliance on broader-spectrum agents like cephalosporins.

Table 2: Spectrum of Clavulanic Acid Against Clinically Relevant β-Lactamases

β-Lactamase ClassRepresentative EnzymesInhibition by ClavulanateClinical Impact
Class A (Serine-based)TEM-1, TEM-2, SHV-1Strong, irreversibleRestores amoxicillin activity against Staphylococcus aureus, Haemophilus influenzae
Class A (Extended-spectrum)TEM-3, SHV-2Variable (dose-dependent)Partial activity against some ESBL producers
Class C (AmpC)Chromosomal AmpCWeakLimited protection; hyperproduction causes resistance
Class D (OXA)OXA-1, OXA-10PoorMinimal clinical utility

Global Adoption in Antimicrobial Stewardship Programs

Amoxicillin clavulanate’s introduction aligned with growing recognition of antimicrobial stewardship (AMS) — coordinated interventions to optimize antibiotic use, minimize resistance, and improve outcomes. Its role within AMS programs reflects three key principles:

  • Targeted Spectrum: By specifically covering β-lactamase producers, it avoids unnecessary broad-spectrum therapy. French surveillance (1996–1998) demonstrated stable resistance rates (~5%) among Escherichia coli despite extensive use, attributed to clavulanate’s protection against TEM-mediated resistance [2].
  • De-escalation Facilitation: Serves as a transition from intravenous broad-spectrum agents (e.g., carbapenems) for ESBL-producing Enterobacteriaceae in urinary and intra-abdominal infections [10] [15].
  • Formulary Management: Hospital AMS teams employ restriction policies (e.g., pre-authorization) based on local resistance patterns. For example, amoxicillin clavulanate may be restricted in units with high AmpC-producing Enterobacter prevalence, where clavulanate offers minimal protection [6].

Global stewardship frameworks incorporate amoxicillin clavulanate strategically:

  • WHO Essential Medicines List: Designated for respiratory, genitourinary, and soft tissue infections where β-lactamase prevalence exceeds 10–20% [10].
  • Respiratory Infection Guidelines: IDSA recommends amoxicillin clavulanate over amoxicillin alone for acute bacterial rhinosinusitis due to high Haemophilus influenzae and Moraxella catarrhalis β-lactamase rates (up to 95%) [3] [5].
  • Resistance Mitigation: Finnish macrolide stewardship demonstrated reduced resistance via decreased consumption. Similarly, amoxicillin clavulanate stewardship (e.g., avoiding use against non-β-lactamase producers) preserves susceptibility. Programs reduced vancomycin-resistant enterococci by 41% and carbapenem-resistant Acinetobacter by 33% [6].

Table 3: Antimicrobial Stewardship Interventions Involving Amoxicillin Clavulanate

Stewardship StrategyImplementation ExampleImpact on Resistance/Outcomes
Formulary RestrictionPre-approval for high-dose formulationsReduced Clostridioides difficile incidence by 32% in teaching hospitals
Diagnostic StewardshipUse only for culture-proven β-lactamase producersMaintained Escherichia coli susceptibility >85% in French hospitals (1996–1998) [2]
Education & GuidelinesFirst-line recommendation for community-acquired pneumonia with comorbiditiesReduced fluoroquinolone use by 45% in US emergency departments
Dose OptimizationHigh-dose (2000mg/125mg) extended-release for respiratory infectionsImproved clinical cure rates for penicillin-resistant Streptococcus pneumoniae

Successful integration requires institutional commitment. As emphasized by Conan MacDougall, interventions must align with local resources: "If your institution has a strong IT department... that might be a good place to start because it scales easily" [9]. Pilot programs in engaged clinical units allow refinement before hospital-wide rollout. Crucially, amoxicillin clavulanate exemplifies stewardship through its focused spectrum — a cornerstone for preserving both its efficacy and the broader antibiotic armamentarium [6] [9].

Properties

Product Name

Amoxicillin clavulanate

IUPAC Name

6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C24H28N4O10S

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)

InChI Key

QJVHTELASVOWBE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.